N'-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide
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Overview
Description
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C14H14N2O2S and a molecular weight of 274.344 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a hydrazide functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-thiophenecarbohydrazide . The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent
Chemical Reactions Analysis
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like ethanol or methanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
N’-[1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide: This compound has a similar structure but contains a pyrazine ring instead of a thiophene ring.
N’-[1-(4-hydroxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide: This compound includes a quinoline ring, which imparts different chemical properties.
N’-[1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: This compound features a pyrrole ring, leading to distinct reactivity.
The uniqueness of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide lies in its thiophene ring, which can participate in various chemical reactions and contribute to its potential biological activities .
Properties
Molecular Formula |
C14H14N2O2S |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-2-12(10-5-7-11(17)8-6-10)15-16-14(18)13-4-3-9-19-13/h3-9,17H,2H2,1H3,(H,16,18)/b15-12+ |
InChI Key |
RXYPPIDPCJXPJX-NTCAYCPXSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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